molecular formula C6H12O3 B2427999 2-(Butan-2-yloxy)acetic acid CAS No. 99116-02-6

2-(Butan-2-yloxy)acetic acid

Cat. No. B2427999
CAS RN: 99116-02-6
M. Wt: 132.159
InChI Key: IKUWHVIKVZSENZ-UHFFFAOYSA-N
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Patent
US04846873

Procedure details

To a 3-neck 1-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added 500 ml of 2-butanol under nitrogen. Sodium spheres (3.31 g, 0.144 moles) were then added and the mixture heated at reflux for 6 hours and then stirred at room temperature overnight. A solution of bromoacetic acid (10.00 g, 0.072 moles) in 10 ml of 2-butanol was then added dropwise and the mixture stirred at room temperature for 24 hours. The mixture was then concentrated in vacuo to remove the 2-butanol and the resulting white solid dissolved in 100 ml of water. This aqueous solution was washed with ether (2×50 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×50 ml), dried over magnesium sulfate and concentrated in vacuo to give 8.1 g of the product as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Br[CH2:3][C:4]([OH:6])=[O:5].[CH3:7][CH:8]([OH:11])[CH2:9][CH3:10]>>[CH3:7][CH:8]([O:11][CH2:3][C:4]([OH:6])=[O:5])[CH2:9][CH3:10] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CC(CC)O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CC(CC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck 1-liter round-bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser and addition funnel
ADDITION
Type
ADDITION
Details
were then added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the 2-butanol
DISSOLUTION
Type
DISSOLUTION
Details
the resulting white solid dissolved in 100 ml of water
WASH
Type
WASH
Details
This aqueous solution was washed with ether (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (3×100 ml)
WASH
Type
WASH
Details
the combined extracts washed with saturated sodium chloride solution (1×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CC)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.